molecular formula C8H12ClNS B2967645 3-Thiophen-2-ylpyrrolidine;hydrochloride CAS No. 2377036-07-0

3-Thiophen-2-ylpyrrolidine;hydrochloride

Cat. No.: B2967645
CAS No.: 2377036-07-0
M. Wt: 189.7
InChI Key: XZMGJYLLRHCTSL-UHFFFAOYSA-N
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Description

3-Thiophen-2-ylpyrrolidine;hydrochloride is a compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . This compound also contains a thiophene ring, which is a five-membered ring with sulfur as one of the atoms . Thiophene-based analogs have been of interest to scientists due to their potential biological activity .


Molecular Structure Analysis

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The thiophene ring in this compound exhibits many pharmacological properties .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Thiophene-based compounds are synthesized for various applications, including antibacterial and antifungal activities. For instance, 3-(thiophen-2-yl)-1-(4-methylphenyl)-prop-2-en-1-one was synthesized and further reacted to produce derivatives with potential antimicrobial properties (Patel & Patel, 2017). Similarly, a study on thiophene Schiff base revealed its efficient corrosion inhibition properties for mild steel in acidic solutions (Daoud et al., 2014).

Application in OLEDs and Photovoltaics

Thiophene derivatives are used in the development of organic light-emitting diodes and photovoltaic cells due to their excellent luminescent properties. A study on homoleptic cyclometalated iridium complexes with thiophene derivatives demonstrated their potential in creating efficient red phosphorescence for OLED applications (Tsuboyama et al., 2003). Additionally, organic dyes incorporating thiophene units have shown significant solar-to-electrical energy conversion efficiencies in dye-sensitized solar cells (Qin et al., 2007).

Anticancer and Antioxidant Activities

Thiophene derivatives have also been explored for their potential anticancer and antioxidant activities. Novel sulfur heterocyclic thiophene derivatives containing 1,2,3-triazole and pyridine moieties have been evaluated for their anticancer properties, showing promise as inhibitors of human topoisomerase IIα (Murugavel et al., 2019). Furthermore, 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives were designed and synthesized, displaying significant antioxidant activities (Aziz et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activity could be of interest for future research .

Mechanism of Action

Properties

IUPAC Name

3-thiophen-2-ylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.ClH/c1-2-8(10-5-1)7-3-4-9-6-7;/h1-2,5,7,9H,3-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMGJYLLRHCTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CS2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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